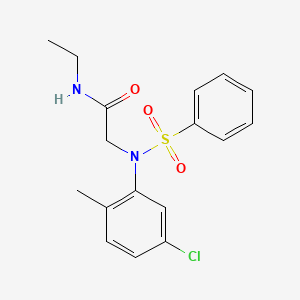
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPB is a synthetic opioid that has been shown to exhibit analgesic properties, making it a promising candidate for pain management.
作用機序
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling cascade that ultimately leads to the inhibition of pain signals. N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide also exhibits partial agonist activity at the delta-opioid receptor, which may contribute to its lower abuse potential.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide exhibits potent analgesic effects, making it a promising candidate for pain management. It has also been shown to exhibit anti-inflammatory properties, which may contribute to its analgesic effects. N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been shown to have a longer duration of action compared to other opioids, making it a viable option for sustained pain relief. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide exhibits lower abuse potential compared to other opioids, making it a potential candidate for the treatment of opioid addiction.
実験室実験の利点と制限
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has several advantages for lab experiments. It exhibits potent analgesic properties, making it a useful tool for studying pain pathways. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide also has several limitations for lab experiments. It exhibits partial agonist activity at the delta-opioid receptor, which may complicate its use in studies that specifically target the mu-opioid receptor. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide exhibits lower potency compared to other opioids, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide. One area of interest is the development of new analogs with improved potency and selectivity for the mu-opioid receptor. Additionally, further research is needed to elucidate the mechanisms underlying N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide's neuroprotective effects, which may lead to the development of new treatments for neurological disorders. Finally, the potential use of N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide in the treatment of opioid addiction warrants further investigation, as it may offer a safer alternative to other opioids currently used in addiction treatment.
合成法
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide is synthesized through a multistep process that involves the reaction between piperidine and 4-phenylbutyric acid. The resulting product is then further processed to obtain the final compound, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide. This synthesis method has been optimized to produce high yields of pure N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide, making it a viable option for large-scale production.
科学的研究の応用
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic properties, making it a promising candidate for pain management. N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has also been investigated for its potential use in the treatment of opioid addiction, as it exhibits lower abuse potential compared to other opioids. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
4-phenyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15(2)20-13-11-17(12-14-20)19-18(21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZBUYSMMNXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)
![1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084129.png)
![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)